molecular formula C9H8N2O3 B1356523 Ethyl oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 93129-56-7

Ethyl oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No. B1356523
CAS RN: 93129-56-7
M. Wt: 192.17 g/mol
InChI Key: KRPJHFZZVZJQES-UHFFFAOYSA-N
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Description

Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.05 . The IUPAC name for this compound is ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves multi-component reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=NC2=C(O1)C=CC=N2 . This notation represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.05 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis Methods

  • A series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, including Ethyl oxazolo[4,5-b]pyridine-2-carboxylate, have been synthesized for the creation of fused triheterocyclic compounds (Ghattas & Moustafa, 2000).
  • This compound has been used in the synthesis of a range of novel compounds with potential biological activities (Mohamed, 2021).

Anticancer Activity

  • Oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing promising results (Kokkiligadda et al., 2020).

Photophysical Properties

  • The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been studied, revealing interesting charge transfer characteristics and potential applications in fluorescence (Mac et al., 2007).

Antimicrobial Activity

  • The antimicrobial activities of oxazolo[4,5-b]pyridine derivatives have been investigated, showing effectiveness against various bacterial and fungal strains (Celik et al., 2021).

Molecular Docking Studies

  • Molecular docking studies have been conducted on oxazolo[4,5-b]pyridine-based triazoles, showing efficient inhibition of a potential target for anticancer drugs (Sireesha et al., 2021).

properties

IUPAC Name

ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJHFZZVZJQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538017
Record name Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93129-56-7
Record name Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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